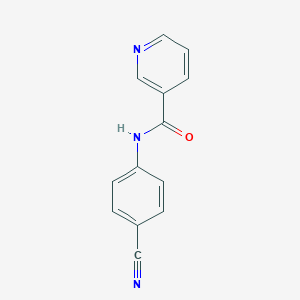

N-(4-cyanophenyl)nicotinamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9N3O |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

N-(4-cyanophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C13H9N3O/c14-8-10-3-5-12(6-4-10)16-13(17)11-2-1-7-15-9-11/h1-7,9H,(H,16,17) |

InChI Key |

DOUSPYHNWACVRZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C#N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Conventional Synthetic Routes for N-Phenylnicotinamide Derivatives

Traditional methods for synthesizing N-phenylnicotinamide derivatives primarily focus on the efficient formation of the central amide bond between a nicotinic acid moiety and an aniline (B41778) derivative.

Amide Bond Formation via Nicotinoyl Chloride Intermediates

A common and well-established route for amide synthesis involves a two-step process starting from nicotinic acid. researchgate.netum.edu.my In the first step, the carboxylic acid is activated by converting it into a more reactive acyl chloride intermediate, nicotinoyl chloride. This is typically achieved by reacting nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.netum.edu.mymdpi.com The reaction with thionyl chloride is often performed in a suitable solvent at reflux. mdpi.comamazonaws.com

Once the nicotinoyl chloride is formed, it is reacted with the desired aniline derivative—in this case, 4-aminobenzonitrile—to form the N-(4-cyanophenyl)nicotinamide product. vulcanchem.com This second step is an acylation reaction where the amino group of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the nicotinoyl chloride and displacing the chloride ion. mdpi.com An acid-trapping agent, such as triethylamine, is often added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. mdpi.com This method is widely applicable for creating a variety of N-substituted nicotinamide (B372718) derivatives. vulcanchem.comnih.gov

Utilization of Coupling Reagents (e.g., DCC) in Amidation

An alternative to the acyl chloride method is the direct coupling of a carboxylic acid with an amine using a dehydrating agent, commonly known as a coupling reagent. acs.org N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used reagent for this purpose in the synthesis of amides from carboxylic acids and primary or secondary amines. amazonaws.comenamine.netwikipedia.org

In this one-pot approach, DCC activates the carboxylic acid group of nicotinic acid to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate readily reacts with the nucleophilic amino group of 4-aminobenzonitrile. The coupling reaction results in the formation of the desired amide bond and a dicyclohexylurea (DCU) byproduct. wikipedia.org A significant advantage of using DCC is that the DCU byproduct is nearly insoluble in most common organic solvents, allowing for its easy removal from the reaction mixture by filtration. peptide.comrochester.edu To minimize potential side reactions and racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used in conjunction with DCC. peptide.com This direct amidation method avoids the need for the prior synthesis of a reactive acyl chloride. amazonaws.com

Advanced Synthetic Strategies for this compound and Analogues

Modern synthetic chemistry offers more sophisticated techniques that provide greater efficiency, control, and access to complex molecular architectures. These include catalytic cross-coupling reactions, multicomponent reactions, and green chemistry approaches like ultrasound assistance.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions for Conjugates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds, and they are extensively used in pharmaceutical synthesis. nih.govrsc.orgnih.gov The Suzuki-Miyaura coupling, in particular, is a prevalent method for creating biaryl structures by reacting an organohalide with an organoboron compound. researchgate.net

This methodology has been applied to synthesize conjugates of this compound. researchgate.net In a reported synthesis, researchers brought together nicotinamide and 4-cyanophenyl ring systems to create novel conjugates. researchgate.net The key step involved a Suzuki-Miyaura reaction to form a C-C bond, coupling a halogenated pyridine (B92270) or nicotinamide precursor with a suitable boronic acid derivative. For example, 6-(4-cyanophenyl)-N-(3-phenylpropyl)nicotinamide was identified as a potential lead compound from a series synthesized using this approach. researchgate.net These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. rsc.orgmit.edu

| Compound ID | Structure Description | Synthetic Approach | Key Protein Target | Binding Affinity (Kcal/mol) |

|---|---|---|---|---|

| Series 9a-e | Pyridine coupled heterocycles | Suzuki-Miyaura Reaction | PARP1 | -9.0 to -11.0 |

| Compound 9d | Specific 6-(4-cyanophenyl)-N-(substituted)nicotinamide | Suzuki-Miyaura Reaction | PARP1 | Not specified individually |

| Lead Compound | 6-(4-cyanophenyl)-N-(3-phenylpropyl)nicotinamide | Suzuki-Miyaura Reaction | PARP1 | Not specified individually |

One-Pot Multicomponent Reactions for Nicotinamide Scaffolds

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product that incorporates most, if not all, of the atoms from the starting materials. nih.govnih.gov This approach offers significant advantages in terms of time, cost, and environmental impact over traditional linear syntheses. nih.gov

Several MCRs are used to construct heterocyclic scaffolds like the pyridine ring found in nicotinamides. researchgate.netbeilstein-journals.org The Hantzsch dihydropyridine (B1217469) synthesis, for instance, is a classic MCR that combines an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source to form a dihydropyridine ring, which can be a precursor to nicotinamide derivatives. beilstein-journals.org Other MCRs can directly yield functionalized nicotinamides or related structures. For example, a three-component reaction involving dialkyl acetylenedicarboxylates, isocyanides, and nicotinic acid can produce functionalized nicotinamide derivatives. scite.ai These reactions are highly valued in drug discovery for their ability to rapidly generate libraries of structurally diverse molecules. nih.govresearchgate.net

Ultrasound-Assisted Synthetic Approaches

The application of ultrasonic irradiation in organic synthesis is a key technique in green chemistry. Ultrasound can significantly accelerate reaction rates, improve yields, and reduce reaction times by creating localized high-temperature and high-pressure zones through acoustic cavitation. ijcce.ac.ir

This method has been successfully applied to various stages of synthesizing heterocyclic compounds, including nicotinamide derivatives. For instance, ultrasound has been used to assist in the synthesis of N-(7-(R)-2-oxa-8-azabicyclo[4.2.0]octan-8-yl)isonicotinamide derivatives, demonstrating its utility in complex cyclization reactions. researchgate.net Research has also shown that ultrasound can be an effective method for producing cocrystals of carbamazepine (B1668303) and nicotinamide, indicating its potential for process intensification in the solid-state chemistry of nicotinamides. scirp.org Furthermore, ultrasound has been employed for the synthesis of 1,2,4-triazole (B32235) derivatives coupled with other molecules, showcasing its broad applicability in synthesizing complex bioactive compounds efficiently. mdpi.com

Click Chemistry for Structural Diversity and Analog Generation

Click chemistry, a class of reactions known for their high efficiency, modularity, and biocompatibility, represents a powerful strategy for generating diverse molecular libraries. nih.govrsc.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne. nih.govbeilstein-journals.orgmdpi.com This reaction's reliability and mild conditions have made it a staple in medicinal chemistry and drug discovery. nih.gov An evolution of this method, the strain-promoted azide-alkyne cycloaddition (SPAAC), circumvents the need for a potentially cytotoxic copper catalyst by using strained cyclooctynes, making it highly suitable for biological applications. nih.govglenresearch.com

Despite the broad utility of click chemistry in creating diverse chemical entities, a review of the current scientific literature does not indicate its specific application in the synthesis of analogs based on the this compound scaffold. While click chemistry has been employed to create inhibitors for other nicotinamide-utilizing enzymes, such as nicotinamide phosphoribosyltransferase (NAMPT), its use for generating structural diversity in this compound derivatives has not been documented. researchgate.net

Double Reductive Amination for Bisubstrate Mimics

A highly effective strategy for synthesizing bisubstrate inhibitors that mimic the natural substrates of an enzyme is the use of double reductive amination. Current time information in Bangalore, IN.nih.gov This method has been successfully applied to create potent inhibitors of nicotinamide N-methyltransferase (NNMT), where the N-(4-cyanophenyl) group serves as a mimic for the nicotinamide substrate. Current time information in Bangalore, IN.

The general synthetic approach involves a sequential double reductive amination process. Current time information in Bangalore, IN.nih.gov This modular strategy allows for the combination of three key building blocks: an adenosine-like fragment, an amino acid portion, and an aromatic group that mimics nicotinamide, such as the 4-cyanophenyl moiety. Current time information in Bangalore, IN. The synthesis typically begins with a known adenosine (B11128) amine building block, which undergoes reductive amination with an aldehyde derived from an amino acid. nih.gov The resulting intermediate is then subjected to a second reductive amination with an aldehyde bearing the desired nicotinamide mimic. Current time information in Bangalore, IN. A final deprotection step yields the target bisubstrate inhibitor. nih.gov

This methodology has been instrumental in exploring the structure-activity relationships (SAR) of NNMT inhibitors. For instance, a series of inhibitors were synthesized where the nicotinamide-mimicking part was varied. It was found that introducing an electron-deficient aromatic group, particularly a para-cyano-substituted styrene (B11656), led to a significant increase in inhibitory potency. Current time information in Bangalore, IN. The most potent compound identified through this approach, compound 17u , exhibited an IC₅₀ value of 3.7 nM against NNMT. Current time information in Bangalore, IN.

The synthesis of these potent inhibitors often utilizes sodium triacetoxyborohydride (B8407120) as the reducing agent in the presence of acetic acid. nih.gov The versatility of this approach allows for the introduction of various linkers between the key structural motifs. Notably, the incorporation of a trans-alkene linker between the adenosine-like moiety and the 4-cyanophenyl group was found to be optimal for activity. Current time information in Bangalore, IN.

Below is a table of representative bisubstrate NNMT inhibitors synthesized using the double reductive amination strategy.

| Compound | Structure | Biological Activity (IC₅₀) |

| 17u | (S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)((E)-3-(4-cyanophenyl)allyl)-amino)butanoic acid | 3.7 nM |

| GYZ-319 | A potent bisubstrate inhibitor, structurally related to 17u . | Potent iNNMT |

Design and Synthesis of this compound Prodrugs and Probes

While bisubstrate inhibitors based on the this compound scaffold have demonstrated high potency in biochemical assays, their utility in cellular and in vivo models can be limited by poor cell permeability. nih.gov This is often due to the presence of highly polar functional groups, such as the carboxylic acid and amine moieties of the amino acid component. nih.gov To overcome this limitation, a prodrug strategy is often employed.

The design of prodrugs for these inhibitors involves masking the polar functional groups with moieties that can be cleaved by intracellular enzymes, such as esterases, to release the active parent drug. nih.gov For example, the carboxylic acid of the amino acid portion can be converted into various esters (e.g., methyl, ethyl, propyl, benzyl (B1604629) esters). nih.govcore.ac.uk This esterification neutralizes the negative charge of the carboxylate, increasing the lipophilicity of the molecule and facilitating its passage across the cell membrane.

The synthesis of these prodrugs follows a similar path to the parent inhibitors, with the modification occurring on the amino acid building block before its incorporation into the final molecule via reductive amination. nih.govcore.ac.uk For instance, esterified versions of an L-aspartate-derived aldehyde can be coupled with the adenosine amine building block and the 4-cyanophenylallyl amine fragment. nih.gov

In addition to prodrugs, the this compound scaffold can be incorporated into chemical probes designed for studying biological systems. beilstein-journals.org These probes might include fluorescent tags or other reporter groups to allow for visualization and tracking of the molecule's interaction with its target enzyme within cells. The synthesis of such probes would involve conjugating the this compound derivative to the desired reporter molecule, potentially utilizing functional handles introduced during the primary synthesis.

The table below shows examples of prodrugs derived from a potent NNMT inhibitor.

| Prodrug Compound | Ester Group |

| 12b | Methyl ester |

| 12c | Ethyl ester |

| 11d | Propyl ester |

| 11f | Benzyl ester |

Molecular Target Identification and Mechanistic Elucidation

Nicotinamide (B372718) N-Methyltransferase (NNMT) as a Primary Target

N-(4-cyanophenyl)nicotinamide has been identified as an inhibitor of Nicotinamide N-Methyltransferase (NNMT), a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation. uniovi.esnih.gov NNMT catalyzes the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to nicotinamide (NAM) and other pyridine (B92270) compounds. uniovi.esnih.govacs.org This process yields S-adenosylhomocysteine (SAH) and 1-methylnicotinamide (B1211872) (MNA). uniovi.esacs.org

Research has focused on developing potent inhibitors of NNMT, with some of the most effective being bisubstrate inhibitors that mimic both the nicotinamide substrate and the SAM cofactor. nih.gov this compound fits within a class of inhibitors where an electron-deficient aromatic group, in this case, the 4-cyanophenyl group, mimics the nicotinamide moiety. acs.orgnih.gov

The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates a more potent inhibitor.

One of the most potent NNMT inhibitors identified, a bisubstrate inhibitor incorporating a 4-cyanophenyl group and a trans-alkene linker, exhibits an IC50 value of 3.7 nM. nih.govresearchgate.net This places it among the most active NNMT inhibitors discovered to date. nih.govresearchgate.net In another study, a related compound, 13l, which features a benzothiophene (B83047) ring, showed an IC50 value of 0.57 μM. nih.govuniversiteitleiden.nl The general methyltransferase inhibitor sinefungin, a SAM analog, inhibits NNMT with an IC50 of 12.5 µM, while the byproduct SAH shows feedback inhibition with an IC50 of 35.3 µM. universiteitleiden.nl

| Compound | IC50 Value | Reference |

|---|---|---|

| Bisubstrate inhibitor with 4-cyanophenyl group | 3.7 nM | nih.govresearchgate.net |

| Compound 13l (with benzothiophene ring) | 0.57 µM | nih.govuniversiteitleiden.nl |

| Sinefungin | 12.5 µM | universiteitleiden.nl |

| S-adenosylhomocysteine (SAH) | 35.3 µM | universiteitleiden.nl |

The binding of this compound and related inhibitors to the NNMT active site involves specific interactions with key amino acid residues. The nitrile (-CN) group of the 4-cyanophenyl moiety plays a crucial role in these interactions. nih.gov

Modeling studies have revealed that the para-cyano substituent of this compound analogs can form hydrogen bonds with the side chains of two serine residues, S201 and S213, located within the nicotinamide binding pocket of NNMT. nih.gov These hydrogen bonding interactions are estimated to significantly improve the binding affinity of the inhibitor compared to its unsubstituted counterpart. nih.gov The geometric constraints of the binding pocket appear to favor this para-substitution pattern. researchgate.net Additionally, π-π stacking between the electron-poor styrene (B11656) ring of these inhibitors and the tyrosine residue Y204 is thought to contribute to their potency. researchgate.net

As an inhibitor of NNMT, this compound directly impacts the metabolism of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH). nih.govnih.gov NNMT utilizes SAM as the methyl donor for the methylation of nicotinamide, producing SAH as a byproduct. acs.orgnih.gov

By inhibiting NNMT, this compound reduces the consumption of SAM and the production of SAH by this enzyme. nih.gov The balance between SAM and SAH, often expressed as the SAM/SAH ratio, is a critical determinant of the cell's methylation potential. nih.gov Overexpression of NNMT has been shown to decrease SAM levels and the SAM/SAH ratio. nih.gov Therefore, inhibition of NNMT by compounds like this compound would be expected to counteract this effect, potentially leading to an increase in the SAM/SAH ratio.

The modulation of the SAM/SAH ratio by NNMT and its inhibitors has an indirect but significant impact on epigenetic regulation. nih.govacs.orgnih.gov SAM is the universal methyl donor for all cellular methylation reactions, including the methylation of DNA and histones, which are key epigenetic modifications that regulate gene expression. nih.gov

By influencing the availability of SAM, NNMT can indirectly affect the methylation status of genes. acs.orgnih.govnih.gov Inhibition of NNMT by compounds such as this compound can alter cellular methylation potential, thereby influencing a wide range of epigenetic processes. researchgate.netbiorxiv.org This makes NNMT a crucial link between cellular metabolism and the epigenetic control of gene expression. uniovi.esnih.gov

Modulation of S-Adenosylmethionine (SAM) Metabolism and S-Adenosylhomocysteine (SAH) Levels

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

While the primary focus has been on NNMT, the structural components of this compound, namely the nicotinamide and 4-cyanophenyl rings, are also relevant to the inhibition of another key enzyme in NAD+ metabolism, Nicotinamide Phosphoribosyltransferase (NAMPT). researchgate.net

NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which converts nicotinamide to nicotinamide mononucleotide (NMN). nih.govnih.gov Inhibition of NAMPT leads to the depletion of NAD+, a critical coenzyme in numerous cellular processes, ultimately resulting in cell death. nih.govnih.gov

While specific studies on the mixed-type inhibition of NAMPT by this compound are not detailed in the provided context, the design of NAMPT inhibitors often involves bringing together nicotinamide and other ring systems, like the 4-cyanophenyl ring, to achieve high potency. researchgate.net The development of potent NAMPT inhibitors is an active area of research, with many compounds undergoing clinical investigation for their anti-cancer properties. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| Nicotinamide N-Methyltransferase (NNMT) |

| Nicotinamide Phosphoribosyltransferase (NAMPT) |

| S-Adenosylmethionine (SAM) |

| S-Adenosylhomocysteine (SAH) |

| Nicotinamide (NAM) |

| 1-methylnicotinamide (MNA) |

| Sinefungin |

| Nicotinamide mononucleotide (NMN) |

Downstream Effects on Intracellular NAD+ Concentrations

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a fundamental coenzyme in cellular redox reactions and a critical substrate for various signaling enzymes, including Poly(ADP-ribose) polymerases (PARPs). frontiersin.orgplos.org The cellular pool of NAD+ is maintained through a balance of synthesis and degradation. nih.gov The primary pathway for resynthesizing NAD+ in eukaryotic cells is the salvage pathway, which recycles nicotinamide (Nam), a byproduct of NAD+-consuming enzymes like PARP1. plos.orgnih.gov

The activity of this compound and its analogs as inhibitors of NAD+-dependent enzymes directly impacts intracellular NAD+ homeostasis. PARP1, upon activation by DNA damage, consumes significant amounts of NAD+ to synthesize poly(ADP-ribose) (PAR) chains. frontiersin.orgnih.gov By inhibiting PARP1, nicotinamide-based compounds can reduce the rate of NAD+ consumption, thereby preserving or even increasing intracellular NAD+ levels. This preservation is crucial, as a decline in NAD+ is associated with aging and various pathological conditions. nih.gov

Furthermore, the structure of this compound itself, containing a nicotinamide moiety, positions it as a potential precursor or modulator within the NAD+ salvage pathway. nih.gov While direct quantification of NAD+ level changes induced specifically by this compound is an area of ongoing investigation, its inhibitory action on major NAD+-consuming enzymes like PARP1 suggests a significant downstream effect on maintaining cellular NAD+ pools, which is vital for energy metabolism and DNA repair processes. plos.orgbiorxiv.org

Poly(ADP-ribose) Polymerase 1 (PARP1) Pathway Modulation

PARP1 is a nuclear protein that acts as a sensor for DNA damage and plays a pivotal role in orchestrating DNA repair. researchgate.netresearchgate.net It is a validated therapeutic target in oncology, and its modulation by small molecules is of significant interest. researchgate.net

To investigate the potential of nicotinamide-based compounds as PARP1 inhibitors, computational studies have been employed. In one such investigation, a series of conjugates combining the nicotinamide and 4-cyanophenyl ring systems were designed and evaluated for their interaction with the PARP1 active site. researchgate.net Molecular docking simulations are used to predict the binding conformation and affinity of a ligand to its protein target. researchgate.net

The nicotinamide group of NAD+ binds to a specific region of the PARP active site, and effective inhibitors often mimic this interaction. nih.gov For the synthesized series of 4-cyanophenyl-nicotinamide conjugates, docking studies revealed significant potential to inhibit the PARP1 pathway, with calculated binding affinities ranging from -9.0 to -11.0 kcal/mol. researchgate.net A lower binding energy value typically indicates a more stable and favorable interaction between the ligand and the protein.

Table 1: Computational Docking Results for this compound Conjugates against PARP1 This table is based on data from studies evaluating the binding potential of nicotinamide derivatives.

| Compound Series | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 4-Cyanophenyl-nicotinamide Conjugates | PARP1 | -9.0 to -11.0 researchgate.net |

These computational findings underscore the strong binding potential of this class of compounds to PARP1, justifying their further investigation as pathway modulators. researchgate.net

The functional consequence of PARP1 inhibition is the disruption of DNA damage repair. frontiersin.org PARP1 detects single-strand and double-strand DNA breaks and, once activated, synthesizes PAR chains on itself and other nuclear proteins. nih.govnih.gov This process, known as PARylation, creates a scaffold to recruit other essential DNA repair proteins, such as X-ray repair cross-complementing group 1 (XRCC1), to the site of damage. researchgate.netmdpi.com

By binding to the nicotinamide-binding pocket of PARP1, inhibitors like the this compound derivatives prevent the synthesis of PAR. researchgate.netnih.gov This inhibition traps PARP1 on the DNA and prevents the recruitment of the downstream repair machinery. researchgate.net This disruption of the DNA damage response can lead to the accumulation of unrepaired DNA breaks, which can trigger cell death, a mechanism known as synthetic lethality, particularly effective in cancer cells that already have deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations). researchgate.net Therefore, the modulation of the PARP1 pathway by these compounds has direct implications for cellular responses to genotoxic stress. nih.gov

Computational Docking and Binding Affinity Determination

Xanthine (B1682287) Oxidase (XO) Inhibition Mechanisms

Xanthine oxidase (XO) is a key enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, a process that also generates reactive oxygen species (ROS). mdpi.comcnr.it Overproduction of uric acid can lead to conditions like gout, making XO a significant therapeutic target. mdpi.com

Inspired by the structures of known XO inhibitors like febuxostat (B1672324) and topiroxostat, researchers have designed and synthesized series of this compound derivatives to evaluate their XO inhibitory potential. nih.govresearchgate.net These studies involve kinetic assays to determine the half-maximal inhibitory concentration (IC₅₀) and the mode of inhibition (e.g., competitive, uncompetitive, or mixed-type).

One study reported a series of N-(4-alkoxy-3-cyanophenyl)nicotinamide derivatives, with the most active compound showing an IC₅₀ value of 0.3 μM and exhibiting a mixed-type inhibition mode. nih.gov A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net Another investigation of related derivatives identified a compound with an IC₅₀ of 8.4 μM that functioned as an uncompetitive inhibitor, meaning it binds only to the enzyme-substrate complex. nih.gov These findings highlight that specific substitutions on the phenyl and nicotinamide rings can significantly influence both the potency and the mechanistic nature of XO inhibition. nih.govresearchgate.net

Table 2: Xanthine Oxidase (XO) Inhibitory Activity of this compound Derivatives This table presents data from studies screening nicotinamide derivatives for XO inhibition.

| Compound Derivative Series | Most Potent IC₅₀ (µM) | Inhibition Mode | Reference Compound (IC₅₀, µM) |

|---|---|---|---|

| N-(4-alkoxy-3-cyanophenyl)nicotinamide | 0.3 nih.gov | Mixed-type nih.gov | Allopurinol (14.75) nih.gov |

| N-(4-alkoxy-3-cyanophenyl)nicotinamide | 8.4 nih.gov | Uncompetitive nih.gov | - |

| 2-arylbenzo[b]furan derivative | 3.99 researchgate.net | Mixed-type researchgate.net | Allopurinol (comparable) researchgate.net |

Exploration of Other Molecular Targets for this compound Derivatives

Beyond PARP1 and XO, the versatile this compound scaffold has been explored for its potential to interact with other molecular targets. The nicotinamide structure is a common feature in inhibitors of various enzyme families.

Research into derivatives has shown potential inhibitory activity against several protein kinases, which are critical regulators of cell signaling. The nicotinamide portion is favorable for interactions within the kinase binding site, and modifications to the scaffold could target specific kinases like Fibroblast Growth Factor Receptors (FGFRs), TrkA, or Janus kinase 2 (JAK2).

In a different context, flavonoid-based amide derivatives have been synthesized and evaluated for anticancer activity. nih.gov One such derivative, which incorporates a 4-cyanophenyl group, demonstrated significant antiproliferative effects on breast cancer cell lines, with its mechanism of action being investigated as a potential regulator of the PI3K/AKT signaling pathway. nih.gov This pathway is frequently dysregulated in cancer and controls cell survival and proliferation. These studies indicate that the this compound core structure is a promising starting point for developing inhibitors against a diverse range of therapeutic targets.

Lysine (B10760008) Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in gene regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). nih.gov Its over-expression is associated with various cancers, making it a significant target for drug development. frontiersin.orgmdpi.com

Derivatives of (4-cyanophenyl)glycine have been explored as reversible inhibitors of LSD1. nih.gov Research has led to the development of novel non-covalent LSD1 inhibitors, which have demonstrated anticancer effects in various cancer cell models, including leukemia and solid tumors. frontiersin.org The dysregulation of LSD1 is closely linked to the pathology of numerous diseases, particularly hematologic malignancies. researchgate.net

In the context of cancer, LSD1 inhibition can lead to the activation of autophagy, a cellular process of degradation and recycling. nih.gov For instance, the LSD1 inhibitor NCL1 was found to induce cell death in prostate cancer through autophagy. nih.gov Similarly, the inhibitor S2101 has shown efficacy against ovarian cancer cells by inducing both apoptosis and autophagy. nih.gov This highlights the complex cellular responses to LSD1 inhibition.

Histone Deacetylase (HDAC)

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. researchgate.net This action generally leads to a more compact chromatin structure and transcriptional repression. The sirtuin family of proteins is classified as Class III HDACs. nih.gov

Nicotinamide, a structural component of this compound, is known to be a selective inhibitor of Class III HDACs. nih.gov The development of specific HDAC inhibitors is an active area of research, with newer generations of these compounds showing increased potency and reduced toxicity compared to older agents like valproic acid. google.com

Sirtuin (SIRT) Family Proteins

Sirtuins are a family of NAD+-dependent enzymes with a wide range of cellular functions, including deacetylation, desuccinylation, and ADP-ribosylation. researchgate.netwikipedia.org There are seven mammalian sirtuins (SIRT1-7), which are involved in regulating metabolism, stress responses, and aging. researchgate.netfrontiersin.org They are considered Class III HDACs. nih.gov

SIRT1, the most studied sirtuin, deacetylates both histone and non-histone proteins, influencing processes like DNA repair, inflammation, and apoptosis. nih.gov SIRT2 is primarily located in the cytoplasm and is a potent deacetylase of substrates like α-tubulin. chemrxiv.org SIRT3, found in the mitochondria, plays a role in metabolic regulation. wikipedia.org

Nicotinamide, a by-product of the sirtuin deacetylation reaction, also acts as an inhibitor of their activity. nih.gov Isonicotinamide (B137802), an isomer of nicotinamide, has been shown to stimulate the activity of the yeast sirtuin, Sir2. biorxiv.org A new class of SIRT inhibitors based on an N-aryl-N'-benzopyran-4-yl)urea scaffold, which includes a cyanophenyl group, has been identified. uliege.be Specifically, compound 18 in this series demonstrated potent antiproliferative activity in glioblastoma cells by inhibiting SIRT1 and SIRT2. uliege.be

| Sirtuin Target | Compound/Derivative Class | Observed Effect |

| SIRT1/SIRT2 | N-aryl-N'-benzopyran-4-yl)ureas (with cyanophenyl group) | Potent antiproliferative activity in glioblastoma cells. uliege.be |

| Sir2 (yeast) | Isonicotinamide | Stimulation of deacetylase activity. biorxiv.org |

Viral Replication Processes

The replication of viruses relies on the host cell's machinery and its own set of enzymes, making viral proteins attractive targets for antiviral therapies. d-nb.info this compound derivatives have been investigated for their potential to interfere with these processes.

A derivative, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, has been identified as a potent inhibitor of alphavirus replication. acs.orgnih.gov This compound was shown to block the translation of subgenomic viral RNA and the synthesis of structural proteins of the Chikungunya virus (CHIKV). acs.orgnih.gov Another related compound, 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, also demonstrated significant antiviral activity against CHIKV. acs.orgnih.gov

Furthermore, nicotinamide itself has been shown to have antiviral effects. In a study on enterovirus-infected human islets, nicotinamide reduced viral replication and the resulting cell damage. It also decreased the secretion of inflammatory chemokines induced by the virus.

| Virus | Compound | Mechanism of Action | Antiviral Activity |

| Chikungunya virus (CHIKV) | N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide | Blocks subgenomic viral RNA translation and structural protein synthesis. acs.orgnih.gov | VTR of 8.7 logs at 10 µM; EC90 of 0.45 µM. acs.orgnih.gov |

| Chikungunya virus (CHIKV) | 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide | Not specified | EC50 = 0.6 µM; EC90 = 0.93 µM. acs.orgnih.gov |

| Enterovirus (in vitro) | Nicotinamide | Reduced viral replication. | Significant reduction in viral replication and CPE. |

VTR: Viral Titer Reduction; EC50/90: Effective Concentration; CPE: Cytopathic Effect

Mycobacterium tuberculosis Inosine (B1671953) Monophosphate Dehydrogenase (MtIMPDH)

Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. researchgate.net In Mycobacterium tuberculosis, the causative agent of tuberculosis, this enzyme is designated as MtIMPDH (specifically the functional ortholog GuaB2) and is considered a promising target for new anti-tuberculosis drugs. newtbdrugs.orgsemanticscholar.org

MtIMPDH catalyzes the NAD+-dependent conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). semanticscholar.org This is the rate-limiting step in the production of guanine nucleotides, which are essential for DNA and RNA synthesis. semanticscholar.org The mycobacterial enzyme is a target for drug development due to the emergence of multidrug-resistant strains of M. tuberculosis. semanticscholar.org

Research has focused on identifying novel inhibitors of MtIMPDH. Through an orthologue-based design approach, a series of thiazolyl-1H-benzo[d]imidazole derivatives were synthesized and evaluated. researchgate.net One compound from this series demonstrated potent inhibition of MtIMPDH in the low micromolar range (KiIMP = 0.55 ± 0.02 μM). researchgate.net While this compound itself was not the primary focus of this specific study, the exploration of related heterocyclic structures underscores the potential for this chemical space in targeting MtIMPDH.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Electronic and Steric Properties of Substituents

The electronic nature and placement of substituents on the aromatic rings of nicotinamide-based inhibitors are critical determinants of their potency.

Research has consistently shown that the introduction of electron-withdrawing groups (EWGs) on the phenyl ring that mimics the nicotinamide (B372718) substrate can significantly enhance inhibitory activity. nih.gov In the context of NNMT inhibitors, a series of styrene-based analogs were synthesized where various substituents were placed on the phenyl ring. A clear trend emerged, indicating a substantial improvement in potency with the presence of EWGs. nih.govuniversiteitleiden.nl

Among the compounds tested, the para-cyano-substituted styrene-based inhibitor (a mimic of the N-(4-cyanophenyl) moiety) was identified as the most potent NNMT inhibitor, with an IC₅₀ value of 3.7 nM. nih.govuniversiteitleiden.nl This highlights the favorable interactions facilitated by the cyano group within the enzyme's active site. The strong electron-withdrawing nature of the cyano group likely enhances π-π stacking interactions with key aromatic residues, such as Tyrosine Y204 in NNMT, which is a consistent feature observed in crystal structures. nih.gov

| Compound ID | Substituent | Position | IC₅₀ (µM) |

|---|---|---|---|

| 17a | -CH₃ | ortho | 1.16 |

| 17b | -CH₃ | meta | 4.60 |

| 17c | -CH₃ | para | 6.44 |

| 17g | -F | ortho | 8.98 |

| 17h | -F | meta | 3.78 |

| 17i | -F | para | 0.19 |

| 17u | -CN | para | 0.0037 |

Data sourced from a study on bisubstrate NNMT inhibitors. nih.govuniversiteitleiden.nl

The position of substituents on the aromatic ring is as crucial as their electronic properties. SAR studies reveal a distinct preference for the para position, especially for electron-withdrawing groups. nih.gov In a series of fluorinated ligands designed as NNMT inhibitors, the activity progressively increased as the fluorine atom was moved from the ortho to the meta, and finally to the para position. The para-fluoro substituted compound (IC₅₀ = 0.19 μM) was significantly more potent than the ortho (IC₅₀ = 8.98 μM) and meta (IC₅₀ = 3.78 μM) isomers. nih.govuniversiteitleiden.nl

This trend demonstrates that the orientation of the electron-withdrawing group directly correlates with activity. nih.govuniversiteitleiden.nl The para position allows for optimal orientation of the substituent within the binding pocket, likely to engage in favorable interactions that stabilize the enzyme-inhibitor complex. Conversely, ortho- and meta-substitutions may introduce steric hindrance or result in a less favorable alignment for binding. An exception was noted for methyl-substituted compounds, where the ortho-methyl analog (IC₅₀ = 1.16 μM) showed better activity than the corresponding meta (4.60 μM) and para (6.44 μM) analogs. nih.gov

Impact of Electron-Withdrawing Groups (e.g., Cyano) on Potency

Optimization of Core Scaffolding and Linker Geometries

Modifications to the central nicotinamide-phenyl scaffold and the linker connecting different parts of the molecule are key strategies in inhibitor design.

The nicotinamide and phenyl rings form the core scaffold of many inhibitors, and their modification can significantly impact activity. For instance, in the development of xanthine (B1682287) oxidase inhibitors, a series of N-(4-alkoxy-3-cyanophenyl)nicotinamide derivatives were compared with their isonicotinamide (B137802) (where the carboxamide group is at position 4 of the pyridine (B92270) ring) counterparts. The isonicotinamide series was found to be considerably more effective, indicating that the geometry of the pyridine nitrogen relative to the amide linker plays a significant role in binding to the enzyme. nih.gov

In the design of inhibitors for VEGFR-2, the nicotinamide moiety serves as a crucial "head" that occupies the hinge region of the ATP binding site. mdpi.commdpi.com The phenyl ring often acts as a central linker, and its substitution pattern is critical for maintaining a tight fit in the gatekeeper area through hydrophobic interactions. mdpi.comtandfonline.com These findings underscore the importance of the core scaffold in providing the foundational structure for inhibitor binding.

The linker connecting the substrate-mimicking portions of bisubstrate inhibitors is a critical element influencing potency, as its geometry and flexibility dictate the spatial orientation of the key binding moieties. universiteitleiden.nl In the development of potent NNMT inhibitors, a trans-alkene linker was found to be optimal for connecting the S-adenosyl-l-methionine (SAM)-like portion and the nicotinamide mimic. nih.gov

| Compound ID | Linker Moiety | IC₅₀ (µM) |

|---|---|---|

| 17u | trans-Alkene | 0.0037 |

| 26 | Saturated Alkane | 0.054 |

| 25 | Truncated (direct bond) | 2.78 |

| 29 | Amide | >25 |

Data adapted from SAR studies of bisubstrate NNMT inhibitors. nih.gov

Role of Nicotinamide and Phenyl Ring Modifications

Scaffold-Hopping and Truncation Strategies for Lead Optimization

Scaffold-hopping and truncation are powerful strategies in medicinal chemistry to discover novel core structures with improved properties. This approach was successfully applied in the optimization of NNMT inhibitors. nih.gov Starting from a lead compound containing a larger naphthalene (B1677914) moiety, a scaffold-hopping and truncation strategy was employed to simplify the structure into a series of styrene (B11656) derivatives. universiteitleiden.nlresearchgate.net

This approach offered two main advantages:

It enabled the rapid synthesis of a diverse library of NNMT inhibitors from readily available substituted benzaldehydes. nih.govresearchgate.net

It provided valuable insights into a novel alkenyl linker connecting the two main parts of the bisubstrate inhibitor. nih.govresearchgate.net

By replacing the bulky naphthalene ring with a smaller, more synthetically accessible phenyl ring, researchers could systematically explore the impact of various electronic and steric substitutions, ultimately leading to the discovery of the highly potent para-cyano-substituted inhibitor 17u. nih.govuniversiteitleiden.nl This demonstrates how simplifying a complex scaffold can lead to both enhanced potency and a deeper understanding of the SAR.

Rational Design Principles for Enhancing Selectivity and Binding Affinity

The rational design of inhibitors based on the N-(4-cyanophenyl)nicotinamide scaffold is a meticulous process aimed at optimizing interactions with the target protein to enhance binding affinity and selectivity. Researchers employ structure-activity relationship (SAR) studies to understand how specific structural modifications influence biological activity. These studies have illuminated several key principles for designing more potent and selective molecules.

Core Moiety Modification and Positional Isomerism

One fundamental design principle involves modifying the core heterocyclic rings. In a series of derivatives designed as xanthine oxidase inhibitors, a direct comparison between nicotinamide and its positional isomer, isonicotinamide, was conducted. The study revealed that the isonicotinamide series was considerably more effective than the nicotinamide series. nih.gov This suggests that the position of the nitrogen atom in the pyridine ring is crucial for optimal interaction with the enzyme's active site. The isonicotinoyl moiety was found to play a significant role in the inhibitory activity. nih.gov

Influence of Substituents on the Phenyl Ring

The substitution pattern on the cyanophenyl ring is a critical determinant of binding affinity. For inhibitors of Nicotinamide N-methyltransferase (NNMT), the placement of the cyano group has a profound effect on potency. SAR studies on bisubstrate NNMT inhibitors demonstrated that a para-cyano substitution on a styrene-based scaffold was markedly superior to a meta-cyano arrangement. The unsubstituted analog showed only modest potency, highlighting the importance of the electron-withdrawing nitrile group at the para position for strong binding. acs.org This enhancement is attributed to more favorable interactions within the binding pocket. acs.org

The introduction of other substituents, such as alkoxy groups, has also been explored. For xanthine oxidase inhibitors, adding a benzyl (B1604629) ether tail linked to the benzonitrile (B105546) moiety was shown to be beneficial for inhibitory potency. nih.gov Specifically, an ortho-cyanobenzoxy group led to one of the most potent compounds in the series. nih.gov

Interactive Data Table: Effect of Cyano Group Position on NNMT Inhibition

This table illustrates the impact of the cyano substituent's position on the inhibitory activity (IC₅₀) of styrene-based bisubstrate inhibitors against NNMT. acs.org

| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) |

| 17u | para-cyano | 0.0037 |

| 17t | meta-cyano | 0.013 |

| 17x | Unsubstituted | 13.63 |

Linker and Hydrophobic Tail Optimization

The nature of the linker connecting the core moieties and the composition of the hydrophobic tail are pivotal for optimizing activity.

For VEGFR-2 Inhibitors: Rational design principles identify four essential features: a heteroaromatic head (like nicotinamide) to occupy the ATP binding domain and interact with Cys919 in the hinge region, a linker, and a hydrogen-bonding pharmacophore (like the amide group) to interact with Glu885 and Asp1046. mdpi.com In one study, derivatives bearing a 1,2,3-trimethoxybenzene (B147658) moiety as a hydrophobic tail showed higher activity than those with a nitrobenzene (B124822) moiety. tandfonline.com

For Xanthine Oxidase Inhibitors: As mentioned, a benzyl ether tail proved beneficial. The length and substitution pattern of this alkoxy chain were systematically varied to probe the enzyme's binding pocket, leading to the identification of an optimal configuration for potency. nih.gov

For NNMT Inhibitors: A trans-alkene linker was found to be optimal for connecting the nicotinamide mimic and the cofactor mimic in potent bisubstrate inhibitors. acs.org

Interactive Data Table: SAR of N-(4-alkoxy-3-cyanophenyl)isonicotinamide Derivatives as Xanthine Oxidase Inhibitors

This table presents the inhibitory concentrations (IC₅₀) for a selection of isonicotinamide derivatives, highlighting the effect of different alkoxy tails on potency against xanthine oxidase. nih.gov

| Compound | "R" Group (Alkoxy Tail) | IC₅₀ (µM) |

| 10d | Benzyloxy | 1.1 |

| 10j | 2-Fluorobenzyloxy | 0.8 |

| 10q | 2-Cyanobenzyloxy | 0.3 |

| Allopurinol | (Reference Drug) | 8.5 |

Enhancing Selectivity

Achieving selectivity, particularly for targets like kinases that share structural similarities, is a major goal of rational drug design. The this compound scaffold offers opportunities to exploit subtle differences in the binding sites of related proteins.

In the development of pan-Trk inhibitors for pain treatment, replacing a para-chloro phenyl group with a para-cyano phenyl group on a related scaffold resulted in a much more selective kinase inhibitor profile. acs.org Molecular modeling showed that the cyanophenyl-containing compound adopts a specific "DFG-out" binding mode, making favorable interactions that are distinct from those of less selective analogs. acs.org Similarly, the design of selective CYP1B1 inhibitors has utilized a pharmacophore-fusion approach where the 4-cyanophenyl group is a key component for achieving selectivity over related isoforms like CYP1A1 and CYP1A2. acs.org The cyano group's ability to participate in specific π-π stacking or other electronic interactions is often a key factor in governing both affinity and selectivity.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Prediction of Active Site Interactions and Binding Poses

Molecular docking studies have been crucial in predicting how N-(4-cyanophenyl)nicotinamide and its analogs bind to the active sites of various protein targets. These studies help in understanding the intermolecular interactions that stabilize the ligand-protein complex.

For instance, in the investigation of nicotinamide (B372718) and 4-cyanophenyl ring systems as potential anti-pancreatic cancer agents, molecular docking was used to evaluate their interaction with Poly(ADP-ribose) polymerase 1 (PARP1). The docking studies revealed that these conjugates have the potential to inhibit the PARP1 pathway with predicted binding affinities ranging from -9.0 to -11.0 kcal/mol. researchgate.net This strong binding affinity suggests a stable interaction within the PARP1 active site.

Similarly, derivatives of this compound have been evaluated as inhibitors of other enzymes. In a study on N-(4-alkoxy-3-cyanophenyl)nicotinamide derivatives as xanthine (B1682287) oxidase (XO) inhibitors, molecular modeling was employed to provide a rationale for the observed structure-activity relationships (SARs). nih.gov The docking poses of these compounds in the XO active site helped to explain why certain structural modifications led to enhanced inhibitory activity.

Furthermore, in the context of nicotinamide N-methyltransferase (NNMT) inhibitors, docking studies of bisubstrate inhibitors that mimic nicotinamide have been performed. These studies show how these molecules, which often contain an electron-deficient aromatic group like a cyanophenyl ring, can fit into the nicotinamide binding pocket of NNMT. acs.orgmdpi.com

Table 1: Predicted Binding Affinities of this compound Derivatives from Molecular Docking Studies

| Target Protein | Derivative Type | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| PARP1 | Nicotinamide-4-cyanophenyl conjugate | -9.0 to -11.0 |

Identification of Key Residues for Ligand Recognition

A significant outcome of molecular docking is the identification of key amino acid residues within the protein's active site that are critical for recognizing and binding the ligand. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

In the development of NNMT inhibitors, computational modeling has been instrumental. For bisubstrate inhibitors bearing a para-cyano substituent on a styrene (B11656) scaffold, which mimics the nicotinamide moiety, modeling predicted crucial hydrogen bonding interactions with the side chains of serine residues S201 and S213 in the nicotinamide binding pocket of NNMT. nih.gov These interactions were estimated to improve the binding affinity significantly.

Docking studies of other NNMT inhibitors have also highlighted the importance of interactions within the nicotinamide binding site. nih.gov The predicted binding orientations revealed selective interactions with key residues that drive the protein-ligand recognition and ultimately the inhibition of the enzyme. For some bisubstrate inhibitors, it was shown that they occupy both the nicotinamide binding site and parts of the S-adenosyl-L-methionine (SAM) cofactor site. mdpi.comnih.gov

In studies of PARP1 inhibitors, it has been noted that the primary interactions of the inhibitors occur with key amino acid residues within the nicotinamide moiety binding pocket, which explains their mechanism of action. mdpi.com

Table 2: Key Residue Interactions for this compound Analogs

| Target Protein | Key Residues | Type of Interaction |

|---|---|---|

| NNMT | S201, S213 | Hydrogen Bonding |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information about the conformational flexibility of a ligand and its target protein, which is something that static docking models cannot fully capture. researchgate.net

Similarly, MD simulations have been used to study the behavior of niacinamide (the other half of the molecule) in biological systems, such as its penetration through the skin's lipid bilayer. fortunejournals.com These simulations can elucidate how the nicotinamide part of the molecule interacts with its surroundings and what conformations it adopts.

In the context of drug design, MD simulations are often performed on the ligand-protein complex to assess the stability of the docked pose and to observe any conformational changes that may occur upon binding. mun.caresearchgate.net For a nicotinamide-based derivative targeting VEGFR-2, MD simulations were used to confirm the stability of the binding mode over a 100 ns simulation time. dntb.gov.ua This provides a higher level of confidence in the predicted binding mode than docking alone.

Free Energy Perturbation (FEP) for Relative Binding Affinity Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, which can be used to predict the relative binding affinities of two ligands to a protein. nih.gov This method is particularly useful in lead optimization, as it can accurately predict how small chemical modifications to a ligand will affect its binding potency. mun.ca

The power of FEP was demonstrated in a study on bisubstrate NNMT inhibitors. nih.gov To understand the effect of electron-withdrawing groups on the styrene scaffold, FEP calculations were performed to estimate the relative binding affinity shifts for nitrile-substituted compounds. The calculations showed that the inclusion of a para-cyano substituent led to an estimated improvement in binding affinity of more than 4 kcal/mol compared to the unsubstituted analog. nih.gov This result was in good agreement with the experimental data and highlighted the significant contribution of the cyano group to the inhibitor's potency.

While specific FEP studies on this compound itself have not been widely reported, the methodology is highly applicable for guiding the rational design of more potent analogs by predicting the effects of various substitutions on the cyanophenyl or nicotinamide rings.

Virtual Screening Methodologies for Identifying Novel Modulators

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active molecules.

The design of novel N-(4-alkoxy-3-cyanophenyl)nicotinamide derivatives as xanthine oxidase inhibitors is an example of how virtual screening principles can be applied. nih.gov By starting with a known scaffold and exploring chemical space through virtual libraries, it is possible to identify promising candidates for synthesis and biological evaluation.

In a broader context, virtual screening has been successfully used to identify modulators of various targets that share structural motifs with this compound. For instance, a virtual screening campaign to find novel sirtuin inhibitors led to the identification and characterization of R/S-N-3-Cyanophenyl-N'-(6-tertbutoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a compound containing a cyanophenyl group. nih.gov

Virtual screening of compound libraries is a powerful approach for hit identification. A typical workflow involves docking millions of compounds into the target's active site and then ranking them based on their predicted binding affinity. The top-ranking compounds are then visually inspected and selected for experimental testing. This approach has the potential to identify novel chemotypes, including those based on the this compound scaffold, for a wide range of biological targets.

Preclinical in Vitro Pharmacological Evaluation

Anti-Cancer Cell Line Studies

The potential of N-(4-cyanophenyl)nicotinamide and its derivatives as anti-cancer agents has been explored, with a particular focus on pancreatic cancer, a disease known for its high resistance to chemotherapy.

Assessment of Anti-Proliferative Activity

Research into the anti-proliferative effects of nicotinamide-based compounds has included testing against several human pancreatic cancer cell lines. These cell lines, including Capan-1, PANC-1, and MIA PaCa-2, are standard models for pancreatic ductal adenocarcinoma (PDAC) research. plos.orgnih.govresearchgate.netnih.gov

While direct, specific data for the anti-proliferative activity of the parent compound this compound against Capan-1, PANC-1, and MIA PaCa-2 cell lines is not detailed in the available literature, studies on closely related N-phenyl nicotinamide (B372718) derivatives provide context. For instance, a series of N-phenyl nicotinamide derivatives were synthesized and evaluated for their pharmacological activities. amazonaws.com Although specific IC50 values for this compound are not provided, this line of research indicates an interest in the anti-cancer potential of this structural class.

Studies on other cell lines have shown that the presence of a 4-cyanophenyl group can contribute to biological activity. For example, N-(4-Cyanophenyl)-L-proline demonstrated activity against Escherichia coli. mdpi.com Another complex compound, R/S-N-3-cyanophenyl-N′-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, showed potent anti-proliferative activity against various glioma cell types. uliege.be

Induction of Cell Death Mechanisms (e.g., Autophagy)

The mechanisms by which nicotinamide-related compounds may induce cancer cell death are an area of active investigation. Autophagy is a cellular process that can either lead to cell survival or cell death and can be modulated by various chemical agents. biorxiv.org

Currently, there is no specific information available from the searched literature detailing the direct effects of this compound on inducing autophagy in cancer cells. However, related components of the molecule are known to interact with cellular metabolic pathways that can influence autophagy. For instance, nicotinamide (a precursor) and NAD+ have been shown to play roles in regulating autophagy and cell survival in different cancer cell models. nih.govmdpi.com Studies have shown that NAD+ treatment can induce delayed autophagy in Neuro2a cancer cells. nih.gov The loss of autophagy has been linked to the depletion of NAD(H) pools, which can lead to cell death, highlighting a crucial role for autophagy in maintaining NAD+/NADH levels. biorxiv.org

Anti-Microbial Activity Assessments

The potential of this compound as an anti-microbial agent has been evaluated through in vitro screening against various fungal and bacterial strains.

In Vitro Antifungal Screening

The antifungal properties of a series of N-phenyl nicotinamide derivatives, including a compound with the cyano-substituted phenyl ring, have been investigated. The activity was assessed against Aspergillus niger (A. niger), Aspergillus flavus (A. favas), and Candida albicans using the agar (B569324) well diffusion method, with results measured as the zone of inhibition. amazonaws.com

In a study on N-phenyl nicotinamide derivatives, the compound designated "4c," which is this compound, demonstrated significant antifungal activity, comparable to the standard used. amazonaws.com

Table 1: In Vitro Antifungal Activity of this compound (4c)

Zone of Inhibition (in mm) against various fungal strains.

| Compound | A. Niger | A. Favas | C. Albicans |

|---|---|---|---|

| This compound (4c) | 14 | 16 | 15 |

| Standard | 18 | 20 | 19 |

Broad-Spectrum Antibacterial Screening

The search for new antibacterial agents often involves screening compounds against a panel of both Gram-positive and Gram-negative bacteria to determine their spectrum of activity. nih.govnih.gov

Specific data regarding broad-spectrum antibacterial screening of this compound is not available in the reviewed literature. However, studies on related N-aryl amino acids have shown that the N-(4-Cyanophenyl) moiety can confer antibacterial activity. For example, N-(4-Cyanophenyl)-L-proline was found to have a Minimum Inhibitory Concentration (MIC) of 2.5 mg/mL against Escherichia coli. mdpi.com This suggests that the cyanophenyl fragment may contribute to antibacterial effects in certain molecular contexts.

Anti-Inflammatory Potential via Cellular Assays

The anti-inflammatory properties of nicotinamide, a related compound, have been observed in various cellular models. For instance, nicotinamide has been shown to decrease the secretion of pro-inflammatory and pro-angiogenic cytokines in uveal melanoma cell lines. scielo.br In these studies, treatment with nicotinamide led to a significant reduction in the expression of monocyte chemotactic protein-1 and interleukin-8. scielo.br Furthermore, in CD4+ T-cells, nicotinamide has been observed to suppress the production of pro-inflammatory cytokines such as IL-2, IFN-γ, and IL-17, highlighting its anti-inflammatory potential. mdpi.com It also reduces the expression of various pro-inflammatory cytokines like IL-6 and TNF-α when keratinocytes are irradiated with ultraviolet-B radiation. scielo.br While these findings relate to the broader class of nicotinamides, they suggest a potential avenue for the anti-inflammatory activity of this compound, warranting direct investigation in relevant cellular assays.

Enzyme Inhibition Activity Assays

The inhibitory activity of a compound against a specific enzyme is a critical aspect of its pharmacological profile. This is often quantified by the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). wikipedia.org

Determination of IC50 and EC50 Values for Target Enzymes

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological component, such as an enzyme, by 50%. wikipedia.org For this compound and its derivatives, research has focused on their potential to inhibit various enzymes implicated in disease.

For instance, derivatives of (4-cyanophenyl)glycine have been developed as reversible inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), an enzyme linked to acute myeloid leukemia. One such derivative demonstrated a Kd value of 32 nM and an EC50 value of 0.67 μM in a cellular biomarker assay. nih.gov

In the context of cancer, nicotinamide compounds have been synthesized and evaluated for their inhibitory effects. For example, a series of nicotinamide derivatives were tested against the Capan-1 pancreatic cancer cell line, with 6-(4-cyanophenyl)-N-(3-phenylpropyl)nicotinamide showing potential as a lead compound. researchgate.net Similarly, in studies on cervical cancer cell lines, the IC50 of niacinamide (nicotinamide) was determined to be 36.36 mM for SiHa cells and 40.01 mM for C33A cells. biorxiv.org Furthermore, nicotinamide has been shown to inhibit the proliferation of the K562 myeloid cell line with an IC50 value of 34.33 mM. researchgate.netunisza.edu.my

Nicotinamide N-methyltransferase (NNMT) is another enzyme of interest. Various inhibitors have been developed with IC50 values ranging from the micromolar to the nanomolar range. For example, the natural product Yuanhuadine inhibits NNMT with an IC50 of 400 nM. nih.gov Other nicotinamide analogues have shown IC50 values in the single-digit micromolar range, while some pyrimidine (B1678525) 5-carboxamide derivatives have achieved an IC50 of 74 nM. nih.gov

The following table summarizes the reported IC50 values for related compounds:

| Compound/Derivative | Target/Cell Line | IC50 Value |

| (4-cyanophenyl)glycinamide derivative | LSD1 (cellular biomarker assay) | 0.67 µM (EC50) |

| Niacinamide (Nicotinamide) | SiHa cervical cancer cells | 36.36 mM |

| Niacinamide (Nicotinamide) | C33A cervical cancer cells | 40.01 mM |

| Nicotinamide | K562 myeloid cell line | 34.33 mM |

| Yuanhuadine | NNMT | 400 nM |

| Pyrimidine 5-carboxamide derivative | NNMT | 74 nM |

Biochemical Assays for NAD+ Depletion and Synthesis Pathway Modulation

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a crucial coenzyme in cellular metabolism, and its synthesis and depletion are tightly regulated by various enzymes. wikipedia.orgnih.gov The NAD+ salvage pathway, which recycles nicotinamide, is a key process for maintaining cellular NAD+ levels. wikipedia.orgwikipathways.org Enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide N-methyltransferase (NNMT) play significant roles in this pathway. nih.govmdpi.com

Biochemical assays are employed to study how compounds like this compound might modulate these pathways. For example, the inhibition of NAMPT can lead to NAD+ depletion, which in turn can affect energy metabolism, induce oxidative stress, and promote cell death in cancer cells. researchgate.net The activity of NAMPT is the rate-limiting step in the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a direct precursor of NAD+. mdpi.com

NNMT, on the other hand, methylates nicotinamide, effectively diverting it from the NAD+ salvage pathway. nih.govmdpi.com Inhibition of NNMT could therefore increase the availability of nicotinamide for NAD+ synthesis. mdpi.com Assays measuring NNMT activity, such as quantifying the production of 1-methylnicotinamide (B1211872), can be used to evaluate the inhibitory potential of compounds. nih.gov

Cellular Pathway Modulation Studies

Understanding how a compound affects cellular pathways provides deeper insight into its mechanism of action. This involves analyzing changes in gene expression and metabolic fluxes.

Analysis of Gene Expression Profiles

Gene expression analysis can reveal the downstream effects of a compound on cellular function. For instance, treatment of CD4+ T-cells with nicotinamide has been shown to downregulate the expression of genes involved in cytokine pathways. mdpi.com In hepatocytes, nicotinamide riboside, a precursor to NAD+, has been found to upregulate the gene expression of sirtuin 1 (Sirt1) and Sirt3. koreamed.org Furthermore, in K562 myeloid cells, nicotinamide treatment led to the downregulation of TERT gene expression. unisza.edu.my These studies indicate that nicotinamide and its derivatives can significantly alter gene expression profiles related to inflammation, metabolism, and cell proliferation.

Investigation of Metabolic Pathway Flux

Metabolic pathway flux analysis investigates the rate of turnover of molecules through a metabolic pathway. The modulation of NAD+ metabolism is a key area of investigation for nicotinamide-related compounds. NNMT, for instance, influences the balance of S-adenosylmethionine (SAM) and S-adenosyl-l-homocysteine (SAH), which can indirectly impact gene expression and other metabolic pathways. nih.gov The synthesis of NAD+ can occur through several routes, including the de novo pathway from tryptophan and the Preiss-Handler pathway from nicotinic acid, in addition to the salvage pathway. wikipathways.orgnih.gov By inhibiting enzymes like NNMT or NAMPT, compounds can alter the flux through these pathways, impacting cellular energy levels and signaling.

Advanced Research Directions and Future Perspectives

Development of Multi-Targeting Agents Based on N-(4-cyanophenyl)nicotinamide Core

The this compound scaffold presents a versatile platform for the design of multi-targeting agents, a strategy gaining traction for its potential to enhance therapeutic efficacy and overcome drug resistance in complex diseases like cancer. mdpi.com Researchers are exploring the integration of the this compound core with other pharmacophores to simultaneously modulate multiple, disease-relevant pathways.

One promising avenue is the development of dual inhibitors. For instance, by combining the structural features of this compound with moieties known to inhibit other key enzymes, it's possible to create single molecules with multiple modes of action. This approach has been investigated in the context of creating dual inhibitors for enzymes like malate (B86768) dehydrogenase (MDH) 1 and 2, which are critical in tumor metabolism. mdpi.com Another area of exploration involves targeting protein-protein interactions. The core structure can be elaborated to disrupt critical interactions within signaling cascades that are essential for cancer cell survival and proliferation. mdpi.com

The rationale behind this multi-targeting approach lies in the interconnected nature of cellular signaling pathways. By hitting multiple nodes within a disease network, it is hypothesized that a more robust and durable therapeutic response can be achieved compared to single-target agents. Molecular modeling and structure-based drug design are crucial tools in this endeavor, enabling the rational design of chimeric molecules that retain affinity for multiple targets. researchgate.net For example, the nicotinamide (B372718) and 4-cyanophenyl ring systems have been brought together to enhance potency against pancreatic cancer by targeting the poly ADP-ribose polymerase 1 (PARP1) pathway. researchgate.net

Exploration of Novel Chemical Space and Scaffolds for Enhanced Properties

The exploration of novel chemical space around the this compound core is a critical area of research aimed at discovering analogs with improved potency, selectivity, and pharmacokinetic properties. This involves systematically modifying the core structure and evaluating the impact of these changes on biological activity, a process known as establishing a structure-activity relationship (SAR). nih.gov

Researchers are actively investigating a wide range of chemical modifications. This includes:

Substitution patterns: Altering the position and nature of substituents on both the cyanophenyl and nicotinamide rings can significantly influence target binding and cellular activity. For example, studies on related nicotinamide derivatives have shown that the placement of functional groups can dramatically alter inhibitory potency against enzymes like nicotinamide N-methyltransferase (NNMT). acs.org

Scaffold hopping: This involves replacing the core nicotinamide or cyanophenyl rings with other heterocyclic or aromatic systems to explore new intellectual property space and potentially discover novel binding modes. This can lead to the identification of entirely new classes of inhibitors with distinct pharmacological profiles.

Linker modification: In multi-targeting agents or compounds with extended structures, the linker connecting the different pharmacophoric elements is a key determinant of activity. Varying the length, rigidity, and chemical nature of the linker can optimize the spatial orientation of the binding moieties for enhanced interaction with their respective targets. universiteitleiden.nl

The vastness of chemical space makes its complete exploration by synthesis alone unfeasible. rsc.org Therefore, computational methods, including virtual screening and molecular modeling, play a pivotal role in prioritizing synthetic efforts. These in silico techniques help to identify promising candidates within large virtual libraries, focusing experimental work on compounds with the highest probability of success. researchgate.net High-throughput synthesis and screening technologies further accelerate the exploration of this chemical space, allowing for the rapid generation and evaluation of diverse compound libraries. nih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

Key applications of omics technologies in this context include:

Target Identification and Validation: Chemical proteomics is a powerful tool for identifying the direct binding partners of a small molecule within the complex environment of a cell. nih.govbrieflands.com By using affinity-based probes derived from this compound, researchers can pull down its interacting proteins, which can then be identified by mass spectrometry. biognosys.com This can confirm intended targets and uncover novel, off-target interactions that may contribute to the compound's efficacy or side effects.

Pathway Analysis: Transcriptomics (e.g., RNA-seq) and proteomics can reveal how treatment with an this compound derivative alters the expression levels of thousands of genes and proteins. frontiersin.org This data can be used to identify the signaling pathways and biological processes that are most significantly affected by the compound, providing insights into its functional consequences.

Biomarker Discovery: By comparing the omics profiles of sensitive and resistant cells or treated versus untreated preclinical models, it is possible to identify molecular signatures that predict a response to therapy. brieflands.com These biomarkers could one day be used to select patients who are most likely to benefit from treatment with these agents.

Metabolomics: This approach analyzes the global changes in small molecule metabolites within a cell or organism following drug treatment. For a compound like this compound, which is related to the essential metabolite nicotinamide, metabolomics can provide crucial information about its effects on cellular energy pathways and nucleotide metabolism. nih.gov

The integration of these multi-omics datasets requires sophisticated bioinformatics tools and systems biology approaches to model the complex interplay of different molecular layers. nih.gov This holistic view is essential for a deep understanding of the compound's mechanism of action and for the rational design of future therapeutic strategies.

Translational Potential in Non-Human Preclinical Disease Models

The evaluation of this compound and its analogs in non-human preclinical disease models is a critical step in assessing their therapeutic potential and readiness for clinical development. These in vivo studies provide essential information that cannot be obtained from in vitro experiments, including a compound's pharmacokinetic properties, its efficacy in a whole organism, and its potential for toxicity.

Animal models of various diseases, particularly cancer, are widely used to test the in vivo activity of novel therapeutic agents. For example, nicotinamide itself has been studied in animal models of bladder, lung, and liver cancer. nih.gov Derivatives of this compound would likely be evaluated in similar models, such as xenograft models where human cancer cells are implanted into immunocompromised mice, or in genetically engineered mouse models that spontaneously develop tumors.

Key research findings from preclinical studies with related compounds have highlighted several important considerations:

Efficacy in Different Tumor Types: The anti-cancer activity of nicotinamide-based compounds can vary significantly between different cancer types. researchgate.net Therefore, it is important to test new derivatives in a panel of preclinical models representing a range of human cancers.

Combination Therapies: The therapeutic potential of this compound derivatives may be enhanced when used in combination with other anti-cancer agents. Preclinical models are essential for identifying synergistic drug combinations and for optimizing dosing schedules.

Pharmacokinetics and Drug Delivery: Animal models are crucial for determining how a drug is absorbed, distributed, metabolized, and excreted (ADME). These studies help to identify potential liabilities, such as poor bioavailability or rapid clearance, that may need to be addressed through chemical modification or formulation strategies. nih.gov

Target Engagement in vivo: It is important to confirm that the drug is reaching its intended target in the tumor tissue at concentrations sufficient to exert a therapeutic effect. This can be achieved through the analysis of tumor biopsies from treated animals, for example, by measuring the inhibition of a target enzyme or the modulation of a downstream signaling pathway.

The data generated from these preclinical studies are essential for establishing a "proof-of-concept" for a new therapeutic agent and for guiding its future clinical development. Positive results in relevant animal models can provide the necessary evidence to support the initiation of human clinical trials.

Q & A

Basic: What are the recommended synthetic routes for N-(4-cyanophenyl)nicotinamide, and how can reaction conditions be optimized?

Methodological Answer:

this compound can be synthesized via condensation reactions between nicotinoyl chloride derivatives and 4-cyanophenylamine. Key steps include:

- Reagent Selection: Use nicotinoyl chloride and 4-cyanophenylamine in anhydrous dimethylformamide (DMF) to minimize hydrolysis of the acyl chloride intermediate.

- Temperature Control: Maintain temperatures between 0–5°C during initial mixing to suppress side reactions, followed by gradual warming to 25°C for 12–24 hours .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields high-purity product (>95%). Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate).

- Optimization: Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and use catalytic triethylamine to enhance nucleophilicity of the amine group .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Discrepancies in cytotoxicity or enzyme inhibition data often arise from structural variations, assay conditions, or impurities. To address this:

- Structural Validation: Confirm compound identity via -NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and HRMS (exact mass ± 3 ppm) .

- Assay Standardization: Use validated cell lines (e.g., MCF-7 for breast cancer) with consistent culture conditions (e.g., 10% FBS, 37°C, 5% CO) and positive controls (e.g., doxorubicin).